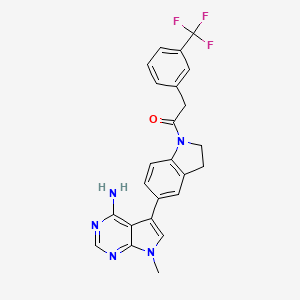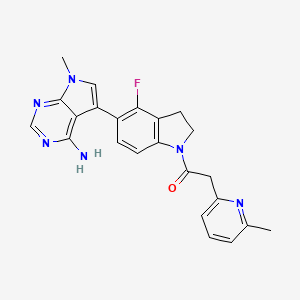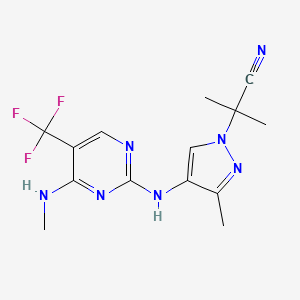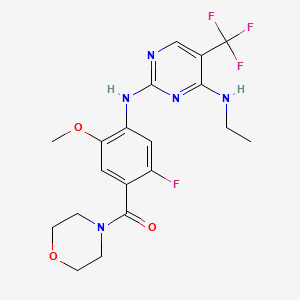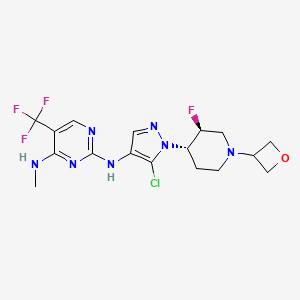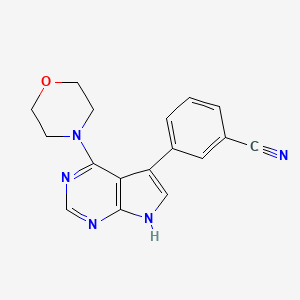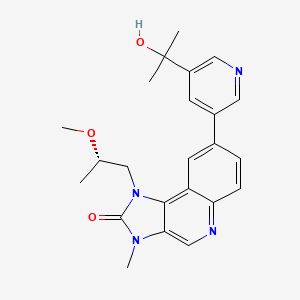
Samotolisib
Übersicht
Beschreibung
LY-3023414 ist ein neuartiger, oral bioverfügbarer Inhibitor, der entwickelt wurde, um die Phosphoinositid-3-Kinase (PI3K) und den mTOR-Signalweg (mammalian target of rapamycin) zu zielen. Diese Wege spielen eine entscheidende Rolle bei der Regulierung von Zellwachstum, Überleben und Stoffwechsel und sind in verschiedenen Krebsarten häufig dysreguliert .
Herstellungsmethoden
Die Synthese von LY-3023414 beinhaltet die Erzeugung einer komplexen, fusionierten Imidazoquinolinon-Struktur. Die Verbindung ist über einen weiten pH-Bereich hinweg hochlöslich, was für ihre Bioverfügbarkeit von Vorteil ist . Spezifische Syntheserouten und industrielle Produktionsmethoden sind proprietär und werden in der Öffentlichkeit nicht im Detail veröffentlicht.
Wissenschaftliche Forschungsanwendungen
LY-3023414 has been extensively studied for its potential in treating various cancers. Its applications include:
Chemistry: Used as a tool compound to study the PI3K/mTOR pathway.
Biology: Helps in understanding the role of PI3K/mTOR in cell growth and survival.
Medicine: Currently being evaluated in phase I and II clinical trials for its efficacy in treating solid tumors and other malignancies
Industry: Potential use in developing targeted cancer therapies.
Wirkmechanismus
Mode of Action
Samotolisib inhibits both certain PI3K isoforms and mTOR in an ATP-competitive manner . This inhibition may suppress the PI3K/mTOR signaling pathway in tumor cells overexpressing PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion . Therefore, this compound may be more potent than an agent that inhibits either PI3K or mTOR alone .
Biochemical Pathways
The PI3K/mTOR pathway is upregulated in a variety of tumor cells . Inhibition of this pathway by this compound can lead to decreased cancer cell proliferation and survival . Additionally, this compound may inhibit DNA-dependent protein kinase (DNA-PK), thereby inhibiting the ability of tumor cells to repair damaged DNA . DNA-PK is activated upon DNA damage and plays a key role in repairing double-stranded DNA breaks .
Pharmacokinetics
In a phase Ib/II study, this compound was administered orally twice daily . The mean exposure of this compound remained in the targeted range despite a 35% decrease when administered with enzalutamide . This suggests that this compound has good bioavailability and its pharmacokinetics may be influenced by co-administration with other drugs .
Result of Action
In preclinical models, this compound showed antitumor activity . It inhibited cell proliferation in triple-negative breast cancer (TNBC) lines and primary tumor growth in the MDA-MB-231 model . In a phase Ib study, some patients achieved partial response, indicating the potential efficacy of this compound in heavily pretreated patients .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain biomarkers, such as PTEN intact and no androgen receptor splice variant 7, may enrich the efficacy of this compound . Furthermore, the action of this compound may be affected by the presence of other drugs, as seen in the decrease in this compound exposure when co-administered with enzalutamide .
Biochemische Analyse
Biochemical Properties
Samotolisib plays a significant role in biochemical reactions by inhibiting both PI3K and mTOR in an ATP-competitive manner . This inhibition may potentially suppress the PI3K/mTOR signaling pathway in tumor cells that overexpress PI3K and/or mTOR . The PI3K/mTOR pathway is upregulated in a variety of tumor cells and plays a key role in promoting cancer cell proliferation, survival, motility, and resistance to chemotherapy and radiotherapy .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell proliferation in cancer cell lines . It also impacts cell signaling pathways, particularly the PI3K/AKT signaling pathway, which is elevated in certain types of cancer
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding and inhibition of certain PI3K isoforms and mTOR in the PI3K/mTOR signaling pathway . This inhibition can suppress the signaling pathway in tumor cells that overexpress PI3K and/or mTOR . mTOR, a serine/threonine kinase downstream of PI3K, may also be activated in a PI3K-independent fashion .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to inhibit cell proliferation in cancer cell lines and primary tumor growth in models over time
Metabolic Pathways
This compound is involved in the PI3K/mTOR signaling pathway . It interacts with certain class I PI3K isoforms and mTOR, potentially suppressing the signaling pathway in tumor cells that overexpress PI3K and/or mTOR
Transport and Distribution
It is known that this compound is orally bioavailable , but the specific details of its interaction with transporters or binding proteins, as well as any effects on its localization or accumulation, are still being studied.
Subcellular Localization
While it is known that this compound targets the PI3K/mTOR signaling pathway
Vorbereitungsmethoden
The synthesis of LY-3023414 involves the creation of a complex fused imidazoquinolinone structure. The compound is highly soluble across a wide pH range, which is beneficial for its bioavailability . Specific synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail.
Analyse Chemischer Reaktionen
LY-3023414 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind für den Stoffwechselprozess der Verbindung im Körper von entscheidender Bedeutung.
Substitutionsreaktionen: Diese sind an der Modifizierung der Imidazoquinolinon-Struktur beteiligt, um ihre inhibitorische Aktivität zu verbessern.
Häufige Reagenzien und Bedingungen: Die Reaktionen beinhalten typischerweise Standard-organische Lösungsmittel und Katalysatoren unter kontrollierten Temperatur- und pH-Bedingungen.
Hauptprodukte: Die Hauptprodukte dieser Reaktionen sind die aktiven Metaboliten, die die inhibitorische Aktivität gegen PI3K und mTOR behalten
Wissenschaftliche Forschungsanwendungen
LY-3023414 wurde umfassend auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht. Seine Anwendungen umfassen:
Chemie: Wird als Werkzeugverbindung zur Untersuchung des PI3K/mTOR-Signalwegs verwendet.
Biologie: Hilft beim Verständnis der Rolle von PI3K/mTOR bei Zellwachstum und -überleben.
Medizin: Derzeit in klinischen Phase-I- und -II-Studien auf seine Wirksamkeit bei der Behandlung von soliden Tumoren und anderen bösartigen Erkrankungen untersucht
Industrie: Potenzieller Einsatz bei der Entwicklung gezielter Krebstherapien.
Wirkmechanismus
LY-3023414 entfaltet seine Wirkung durch die selektive Hemmung von Klasse-I-PI3K-Isoformen, mTORC1/2 und DNA-abhängiger Proteinkinase (DNA-PK). Diese Hemmung führt zur Dephosphorylierung von nachgeschalteten Substraten wie AKT, S6K, S6RP und 4E-BP1, was zu einem Zellzyklusarrest und einer verringerten Tumorwachstums führt .
Vergleich Mit ähnlichen Verbindungen
LY-3023414 ist einzigartig aufgrund seiner dualen Hemmung von PI3K und mTOR, die beide für das Überleben von Krebszellen entscheidend sind. Ähnliche Verbindungen umfassen:
BEZ235: Ein weiterer dualer PI3K/mTOR-Inhibitor, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
GDC-0980: Zielt ebenfalls auf PI3K und mTOR, hat aber eine andere chemische Struktur.
BKM120: In erster Linie ein PI3K-Inhibitor mit einer gewissen Aktivität gegen mTOR
LY-3023414 zeichnet sich durch seine hohe Löslichkeit und Bioverfügbarkeit aus, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Eigenschaften
IUPAC Name |
8-[5-(2-hydroxypropan-2-yl)pyridin-3-yl]-1-[(2S)-2-methoxypropyl]-3-methylimidazo[4,5-c]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-14(30-5)13-27-21-18-9-15(16-8-17(11-24-10-16)23(2,3)29)6-7-19(18)25-12-20(21)26(4)22(27)28/h6-12,14,29H,13H2,1-5H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCFLVVUVBJNGT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN1C2=C3C=C(C=CC3=NC=C2N(C1=O)C)C4=CC(=CN=C4)C(C)(C)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1386874-06-1 | |
| Record name | Samotolisib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1386874061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3023414 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12167 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SAMOTOLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C88817F47Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









